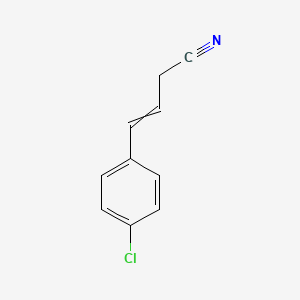

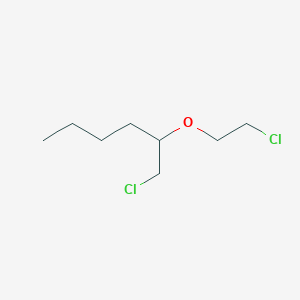

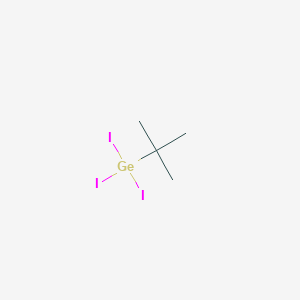

![molecular formula C37H62N2O29 B14419358 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose CAS No. 84280-28-4](/img/structure/B14419358.png)

5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Streptococcal polysaccharide Ia group B is a capsular polysaccharide found in Group B Streptococcus (Streptococcus agalactiae). This Gram-positive bacterium is a significant pathogen, particularly in neonates, causing severe infections such as sepsis, meningitis, and pneumonia . The capsular polysaccharide is a key virulence factor, aiding the bacterium in evading the host immune system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The chemical synthesis of the repeating unit of Streptococcal polysaccharide Ia group B involves complex glycosylation strategies. One method utilizes on-site elongation and dual glycosylation to construct sialotrisaccharide branches based on a hexasaccharide containing adjacent 3,4-di-branched galactose units . Another approach employs a convergent [2 + 3] glycosylation strategy, using a sialo-disaccharide as the donor and a branched trisaccharide as the acceptor .

Industrial Production Methods

Industrial production of Streptococcal polysaccharide Ia group B typically involves the cultivation of Streptococcus agalactiae under controlled conditions. The capsular polysaccharide is then extracted and purified using various biochemical techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Streptococcal polysaccharide Ia group B undergoes several types of chemical reactions, including glycosylation and oxidation. The glycosylation reactions are crucial for constructing the polysaccharide’s complex structure .

Common Reagents and Conditions

Common reagents used in the synthesis of Streptococcal polysaccharide Ia group B include glycosyl donors and acceptors, along with catalysts such as trifluoromethanesulfonic acid (TfOH) for glycosylation reactions . Oxidation reactions may involve reagents like sodium periodate.

Major Products

The major products of these reactions are the repeating units of the capsular polysaccharide, which can be further elaborated for use in vaccines and other applications .

Applications De Recherche Scientifique

Streptococcal polysaccharide Ia group B has numerous scientific research applications:

Vaccine Development: It is a key component in the development of glycoconjugate vaccines aimed at preventing Group B Streptococcus infections.

Immunological Studies: The polysaccharide is used to study immune responses and the development of protective antibodies.

Pathogenesis Research: It helps in understanding the mechanisms of bacterial virulence and host-pathogen interactions.

Mécanisme D'action

The capsular polysaccharide of Streptococcal polysaccharide Ia group B acts as a virulence factor by inhibiting complement opsonization and phagocytic killing. It achieves this by mimicking host antigens and interacting with sialic acid-binding immunoglobulin-type lectins (Siglecs), thereby modulating the host immune response .

Comparaison Avec Des Composés Similaires

Similar Compounds

Streptococcal polysaccharide Ib group B: Structurally similar but antigenically distinct, differing only by a single glycosidic linkage.

Other Group B Streptococcal Polysaccharides: Including serotypes II-IX, each with unique chemical structures and antigenic properties.

Uniqueness

Streptococcal polysaccharide Ia group B is unique due to its specific glycosidic linkages and sialic acid content, which play crucial roles in its immunogenicity and ability to evade the host immune system .

Propriétés

Numéro CAS |

84280-28-4 |

|---|---|

Formule moléculaire |

C37H62N2O29 |

Poids moléculaire |

998.9 g/mol |

Nom IUPAC |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-30-21(51)14(6-42)62-35(26(30)56)64-27-15(7-43)63-33(18(22(27)52)39-10(2)46)66-31-25(55)32(57)60-16(8-44)28(31)65-34-24(54)23(53)20(50)13(5-41)61-34/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23-,24+,25+,26+,27+,28-,29+,30-,31+,32+,33-,34-,35-,37-/m0/s1 |

Clé InChI |

JTFSWAXKFBZNJE-IXANPYFWSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H]([C@@H](O[C@@H]([C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)CO)CO)O)O |

SMILES canonique |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)CO)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

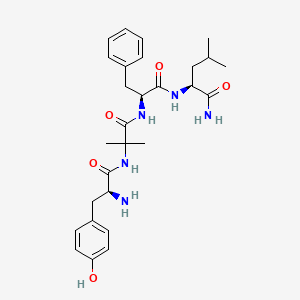

![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)

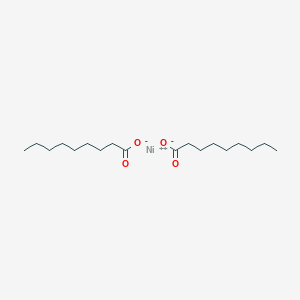

![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)

![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)

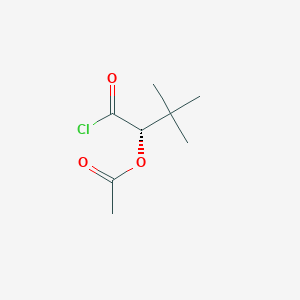

![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)